molecular formula C10H9F3O B2981012 1-Methoxy-2-[4-(trifluoromethyl)phenyl]ethene CAS No. 872046-09-8

1-Methoxy-2-[4-(trifluoromethyl)phenyl]ethene

Cat. No. B2981012
CAS RN: 872046-09-8
M. Wt: 202.176
InChI Key: HUQMISIKLCJQFD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry. Unfortunately, the specific molecular structure of “1-Methoxy-2-[4-(trifluoromethyl)phenyl]ethene” is not provided in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, and solubility. For example, a compound with a similar structure, “Benzene, 1-methoxy-2-[2-[4-(trifluoromethyl)phenyl]ethynyl]-”, has a predicted boiling point of 350.0±42.0 °C and a predicted density of 1.25±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Reactivity

  • Formation of Cyclic Peroxides : Research indicates that certain alkenes, including those structurally related to 1-Methoxy-2-[4-(trifluoromethyl)phenyl]ethene, can react with manganese(III) to form cyclic peroxides, suggesting potential applications in synthetic organic chemistry for the creation of novel compounds with unique properties (Nishino et al., 1991).
  • Electrosynthesis Applications : The electrochemical α-methoxylation of phenyl sulfides, including those structurally related to the compound of interest, highlights its potential use in the synthesis of complex molecules, with implications for pharmaceuticals and agrochemicals (Furuta & Fuchigami, 1998).

Coordination Chemistry and Ligand Behavior

  • Selective Syntheses of Derivatives : The compound's derivatives have been synthesized for use in coordination chemistry, serving as an alternative ligand system to calix[4]arene, showcasing its versatility and utility in developing new metal-organic frameworks and catalytic systems (Fujita et al., 2004).

Photophysical Properties and Applications

  • Fluorescent Photoswitchable Compounds : Derivatives of the compound have been developed as biomarkers for optical nanoscopy, indicating its potential in biomedical imaging and molecular diagnostics. These derivatives exhibit reversible photoswitching in aqueous buffers, making them suitable for superresolution microscopy (Roubinet et al., 2017).

Material Science and Self-assembly

  • Supramolecular Assemblies : The compound's derivatives have been studied for their ability to form supramolecular assemblies through hydrogen bonding, offering insights into the design and synthesis of novel materials with potential applications in nanotechnology and material science (Pedireddi & Seethalekshmi, 2004).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. The specific mechanism of action for “1-Methoxy-2-[4-(trifluoromethyl)phenyl]ethene” is not mentioned in the sources I found .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. For instance, a compound with a similar structure, “5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone”, is advised to be handled with personal protective equipment and to avoid breathing its mist, gas, or vapors .

Future Directions

The future directions for “1-Methoxy-2-[4-(trifluoromethyl)phenyl]ethene” could involve further studies on its synthesis, properties, and potential applications. For instance, compounds with similar structures have been studied for their potential use in the extraction of Ni ions .

properties

IUPAC Name

1-[(E)-2-methoxyethenyl]-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-14-7-6-8-2-4-9(5-3-8)10(11,12)13/h2-7H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQMISIKLCJQFD-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C/C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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